molecular formula C10H7FN2O2S2 B11994269 4-fluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

4-fluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11994269
M. Wt: 270.3 g/mol
InChI Key: FBXFAZYKERKYGX-UHFFFAOYSA-N
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Description

4-FLUORO-N-(4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-BENZAMIDE is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-BENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-FLUORO-N-(4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or it may interfere with signaling pathways in cancer cells, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone core structure and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide moiety also show diverse biological activities.

Uniqueness

4-FLUORO-N-(4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-BENZAMIDE is unique due to the presence of both the fluorobenzamide and thiazolidinone moieties, which contribute to its distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H7FN2O2S2

Molecular Weight

270.3 g/mol

IUPAC Name

4-fluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C10H7FN2O2S2/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15)

InChI Key

FBXFAZYKERKYGX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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